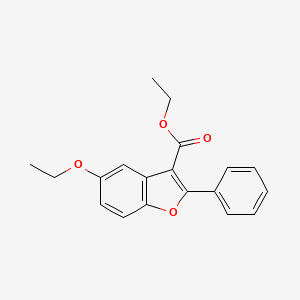![molecular formula C22H17ClN2O2 B11651819 Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)
Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-クロロフェニル)アミノ]ベンゾ[h]キノリン-3-カルボン酸エチル: は、以下の化学式を持つヘテロ環式化合物です。
C22H17ClN2O2
{_svg_1}. キノリンファミリーに属し、インドール部分を有しています。キノリンは、その多様な生物活性のゆえに、医薬品化学において重要です。準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis, which can be summarized as follows:
Formation of Indole Ring: The reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) yields the tricyclic indole structure .
Functionalization: The indole ring is then further modified by introducing the 3-chlorophenylamino group and the ethyl ester functionality.
Industrial Production: While specific industrial production methods for this compound are not widely documented, laboratory-scale synthesis can serve as a starting point for further optimization.
化学反応の分析
Reactivity:
Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate: can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the ester group could yield the corresponding alcohol, while substitution reactions may lead to various derivatives.
科学的研究の応用
Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate:
Medicine: Investigate its pharmacological properties, including anti-cancer or antimicrobial effects.
Chemical Biology: Explore its interactions with biological targets.
Industry: Assess its use as a precursor for other compounds.
作用機序
The exact mechanism of action remains to be fully elucidated. it likely involves interactions with specific cellular targets or pathways, affecting cellular processes.
類似化合物との比較
While I don’t have specific information on similar compounds, further research could compare this compound with related quinolines or indole derivatives.
Remember that this compound’s uniqueness lies in its specific combination of the indole and quinoline moieties.
特性
分子式 |
C22H17ClN2O2 |
|---|---|
分子量 |
376.8 g/mol |
IUPAC名 |
ethyl 4-(3-chloroanilino)benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C22H17ClN2O2/c1-2-27-22(26)19-13-24-20-17-9-4-3-6-14(17)10-11-18(20)21(19)25-16-8-5-7-15(23)12-16/h3-13H,2H2,1H3,(H,24,25) |
InChIキー |
NJZXYLUHTXIMSK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)Cl)C=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-bromophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11651737.png)
![propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11651742.png)
![5,5-Dimethyl-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11651746.png)
![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651748.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-cyanoethyl)-N-phenylpropanamide](/img/structure/B11651751.png)
![2-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11651761.png)
![methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11651771.png)
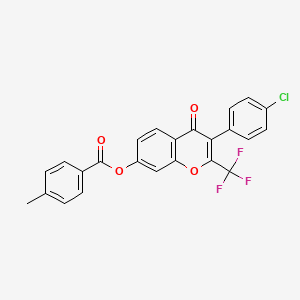
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B11651795.png)
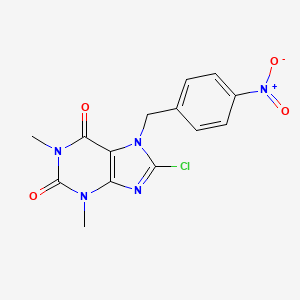
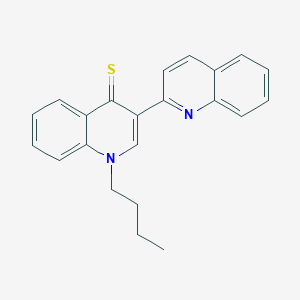
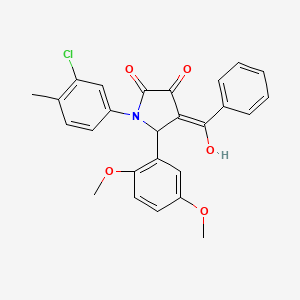
![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)
